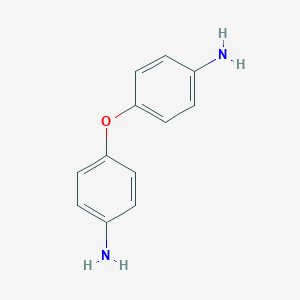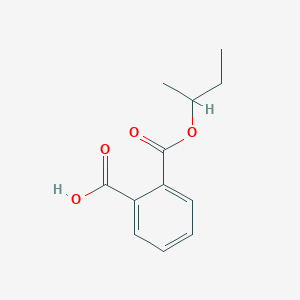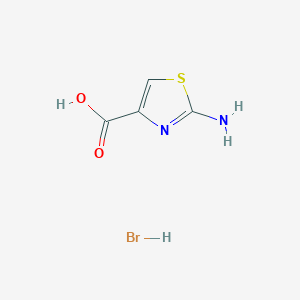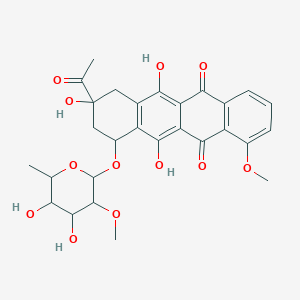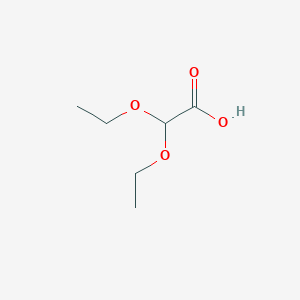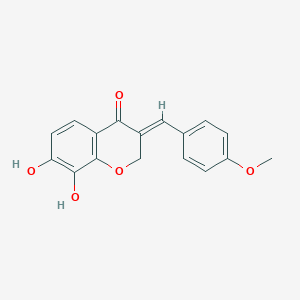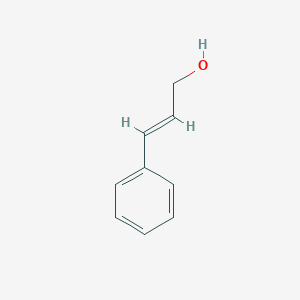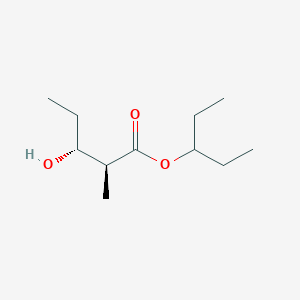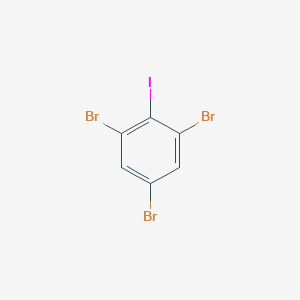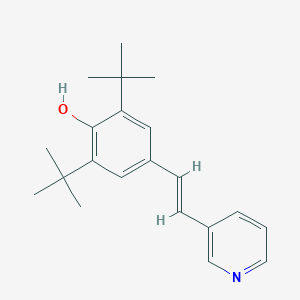
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as BHT-OPYL, is a synthetic organic compound that belongs to the family of phenols. It is widely used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol involves the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing their reactivity and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the formation of free radicals.
生化学的および生理学的効果
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been shown to have a range of biochemical and physiological effects. It can modulate the activity of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. It can also affect the expression of genes involved in inflammation and apoptosis. In addition, it has been shown to have neuroprotective effects, such as enhancing cognitive function and reducing neuronal damage.
実験室実験の利点と制限
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has several advantages for lab experiments. It is stable and easy to handle, making it suitable for long-term storage and use in various experimental systems. It is also relatively inexpensive compared to other antioxidants. However, it has some limitations, such as its solubility in water, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol. One area of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, the elucidation of its mechanism of action at the molecular level can provide insights into its biological effects and facilitate the design of more potent and selective antioxidants.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol is a synthetic organic compound with potent antioxidant properties. It has been extensively studied for its potential applications in various industries and for its therapeutic effects in the prevention and treatment of diseases associated with oxidative stress. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成法
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-di-tert-butylphenol with pyridine-3-carboxaldehyde, followed by a condensation reaction with acetaldehyde. The final product is obtained after purification through column chromatography.
科学的研究の応用
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. This makes it a potential candidate for the prevention and treatment of diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDPXXCYIXDSG-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
CAS RN |
115816-05-2, 116376-62-6 |
Source


|
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

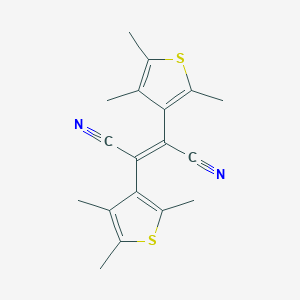
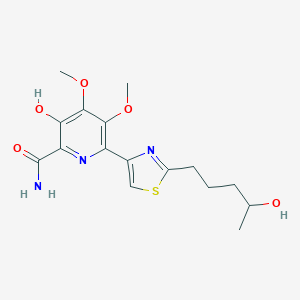
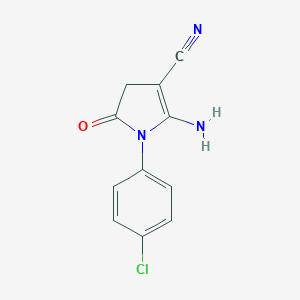
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
